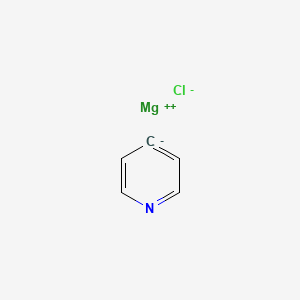

magnesium;4H-pyridin-4-ide;chloride

Description

Magnesium;4H-pyridin-4-ide;chloride is a coordination compound comprising magnesium (Mg²⁺) coordinated with a deprotonated 4H-pyridin-4-ide ligand and chloride (Cl⁻) counterions. The 4H-pyridin-4-ide ligand is a nitrogen-containing heterocycle derived from pyridine, where one hydrogen is removed to form a negatively charged species. This compound is structurally distinct due to the planar aromatic pyridinide ring, which facilitates π-backbonding with magnesium, enhancing stability .

- Molecular Formula: Likely C₅H₄N⁻·MgCl₂ (hypothetical, based on ligand stoichiometry).

- Thermal Stability: Pyridine derivatives with chlorine substituents exhibit melting points of 268–287°C , suggesting similar thermal resilience.

- Solubility: Magnesium chloride is highly soluble in water, but coordination with aromatic ligands may reduce hydrophilicity .

Properties

CAS No. |

108179-32-4 |

|---|---|

Molecular Formula |

C5H4ClMgN |

Molecular Weight |

137.85 g/mol |

IUPAC Name |

magnesium;4H-pyridin-4-ide;chloride |

InChI |

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1 |

InChI Key |

RPFFELVLDBRKKQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=CC=[C-]1.[Mg+2].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .

Scientific Research Applications

Magnesium;4H-pyridin-4-ide;chloride has several scientific research applications:

Mechanism of Action

The mechanism by which magnesium;4H-pyridin-4-ide;chloride exerts its effects involves the interaction of the magnesium ion with various molecular targets. Magnesium ions play a role in over 300 enzymatic processes and are essential for energy production, oxidative phosphorylation, and glycolysis . The pyridine component can interact with various biological molecules, potentially influencing their function and activity .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Magnesium;4H-Pyridin-4-ide;Chloride and Analogues

Key Observations:

- Thermal Stability : The target compound likely surpasses simple MgCl₂ salts (e.g., MgCl₂·6H₂O, m.p. 117°C) due to aromatic ligand stabilization .

- Solubility : Coordination with hydrophobic pyridinide reduces water solubility compared to ionic MgCl₂ .

- Applications : Unlike MgCl₂ (industrial uses), pyridinide complexes may serve in catalysis or drug design .

Spectroscopic and Analytical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.